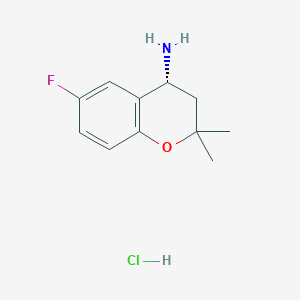![molecular formula F3GaH6O3 B1654416 Gallium trifluoride trihydrate [MI] CAS No. 22886-66-4](/img/structure/B1654416.png)
Gallium trifluoride trihydrate [MI]
Vue d'ensemble
Description
Gallium trifluoride trihydrate [MI] is a chemical compound with the formula GaF₃·3H₂O. It is a white crystalline solid that is virtually insoluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gallium trifluoride trihydrate can be synthesized by reacting gallium(III) oxide (Ga₂O₃) with hydrofluoric acid (HF). The reaction typically involves dissolving Ga₂O₃ in HF, followed by evaporation of the solution to yield the trihydrate form .
Industrial Production Methods: In industrial settings, gallium trifluoride trihydrate is produced by the same method, but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Gallium trifluoride trihydrate undergoes several types of chemical reactions, including:
Hydrolysis: When heated, it decomposes to form gallium fluoride hydroxide (GaF₂(OH)).
Reaction with Mineral Acids: It reacts with mineral acids to produce hydrofluoric acid (HF).
Common Reagents and Conditions:
Hydrofluoric Acid (HF): Used in the synthesis and reactions involving gallium trifluoride trihydrate.
Heat: Applied to induce decomposition and hydrolysis reactions.
Major Products Formed:
Gallium Fluoride Hydroxide (GaF₂(OH)): Formed upon heating the trihydrate.
Hydrofluoric Acid (HF): Produced when reacting with mineral acids.
Applications De Recherche Scientifique
Gallium trifluoride trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in medical diagnostics and treatments.
Mécanisme D'action
The mechanism by which gallium trifluoride trihydrate exerts its effects involves its interaction with other chemical species. In biological systems, it may interact with enzymes and proteins, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but its ability to release fluoride ions (F⁻) plays a crucial role in its reactivity .
Comparaison Avec Des Composés Similaires
Aluminum Trifluoride (AlF₃): Similar in structure and reactivity, but with aluminum instead of gallium.
Indium Trifluoride (InF₃): Another group 13 fluoride with similar properties.
Iron(III) Fluoride (FeF₃): Shares structural similarities with gallium trifluoride.
Uniqueness: Its ability to form stable trihydrate complexes also distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
gallium;trifluoride;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Ga.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYYPQCEHWCDMD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[F-].[F-].[F-].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3GaH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177427 | |
| Record name | Gallium trifluoride trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.764 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22886-66-4 | |
| Record name | Gallium trifluoride trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022886664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium trifluoride trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALLIUM TRIFLUORIDE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3D052656Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


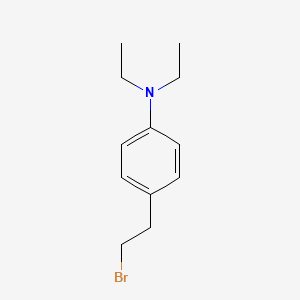
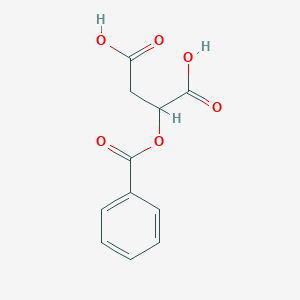
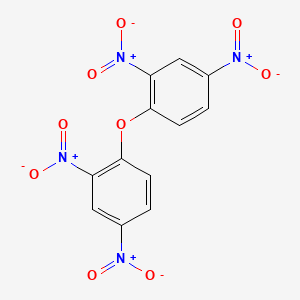
![(2-Benzyl-1,3-thiazol-4-yl)-[4-(oxolan-2-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B1654338.png)
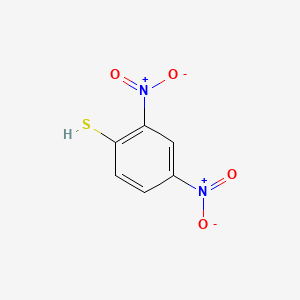


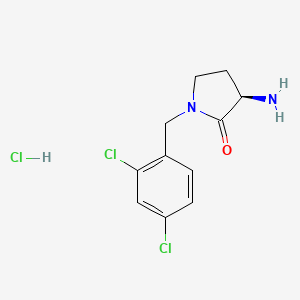
![3,5-Dimethyl-1-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B1654345.png)
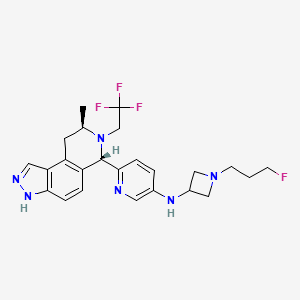
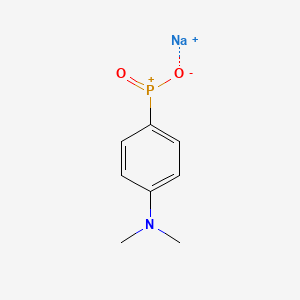
![N-[[(2S,4S)-4-Fluoro-1-pyridazin-3-ylpyrrolidin-2-yl]methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B1654349.png)
![3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane](/img/structure/B1654352.png)
